Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate
Description
Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with two ethylamino groups at positions 5 and 5. A thioether linkage connects the core to an ethyl acetate moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2S/c1-4-13-9-15-10(14-5-2)19-11(16-9)17-18-12(19)22-7-8(20)21-6-3/h4-7H2,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCNOQDPEDOWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate typically involves multi-step organic reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980). One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate the formation of the triazolotriazine core[{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate is a complex organic compound with an intricate molecular structure belonging to the triazolotriazine class, known for diverse chemical and biological properties.
Scientific Research Applications
Chemistry: this compound can be employed as a versatile intermediate in the synthesis of more complex molecules due to its reactivity, making it a valuable tool in organic synthesis.
Biology: The compound can be utilized in biological research to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: this compound has potential medicinal applications as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: This compound could be utilized in industrial sectors for the production of agrochemicals, dyes, or other specialty chemicals.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Mechanism of Action
The mechanism by which Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Topological Comparisons
*Estimated values based on structural analogs and computational tools.
Key Observations
Substituent Effects on Lipophilicity (XLogP3): The target compound’s ethyl ester group likely reduces lipophilicity (estimated XLogP3 ~2.8) compared to acetamide derivatives (e.g., XLogP3 = 3.4 for the 3-methoxyphenyl analog) . Halogenated analogs (e.g., 4-bromophenyl ethanone) may exhibit higher LogP due to bromine’s hydrophobic contribution .
Ketone-containing analogs (e.g., dihydrobenzodioxin ethanone) show reduced H-bond acceptors (7–8), favoring lipophilicity .
Functional Group Impact on Applications: Acetamide Derivatives (): These are common in drug design due to improved target binding via H-bonding. The 4-cyanobenzyl group in may enhance CNS penetration , while methoxy groups () could modulate metabolic stability .
Molecular Weight and Drug-Likeness:
- The target compound (357 g/mol) falls within Lipinski’s rule of five (MW < 500), favoring oral bioavailability. Larger analogs (e.g., 451 g/mol in ) may face absorption challenges .
Biological Activity
Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate (CAS Number: 397266-64-7) is a compound of significant interest due to its potential biological activities. This compound features a unique triazole and triazine framework that may contribute to its pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H19N7O2S
- Molecular Weight : 325.39 g/mol
- SMILES Notation : CCOC(=O)CSc1nnc2n1c(NCC)nc(n2)NCC
The structural components of the compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological study.
Antiviral Activity
Research has indicated that compounds with similar structures to this compound have been evaluated for their antiviral properties. In vitro studies have shown that certain derivatives exhibit activity against HIV-1. However, it was noted that none of the tested compounds demonstrated selective anti-HIV activity at concentrations below cytotoxic levels (CC50 > 100 µM) .
Antimicrobial Activity
The compound's potential antimicrobial properties were assessed through various assays against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. While specific data on this compound is limited, related compounds in the literature have shown promising antibacterial and antifungal activities .
Synthesis and Testing
A study focused on synthesizing derivatives related to this compound reported the development of various analogs. These compounds were subjected to biological testing against a panel of microorganisms. The results indicated varying degrees of antimicrobial efficacy among the synthesized derivatives .
Cytotoxicity Assessments
Cytotoxicity assays conducted alongside antiviral testing revealed that while some derivatives exhibited antiviral properties, they also posed risks of cytotoxicity at higher concentrations. This duality underscores the importance of balancing efficacy and safety in drug development .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triazolo[4,3-a][1,3,5]triazine derivatives, and how are reaction conditions optimized?
- Methodological Answer : Triazolo-triazine derivatives are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of N-alkyl(aryl)-N′-(4H-1,2,4-triazol-3-yl)ethanimidamides with aldehydes or ketones in the presence of p-toluenesulfonic acid in 1,4-dioxane under reflux yields substituted derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly influence yields. Optimization often involves iterative adjustments of stoichiometry (e.g., 1:1 molar ratios of reactants) and monitoring via TLC .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Elemental analysis to verify empirical formulas.
- Proton nuclear magnetic resonance (¹H-NMR) to confirm substituent positions (e.g., δ 7.29–7.42 ppm for aromatic protons in triazine derivatives) .
- Recrystallization from ethanol or methanol to isolate pure amorphous solids .
- Melting point determination to assess consistency with literature values (e.g., 235°C for related triazolo-triazines) .
Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?
- Methodological Answer : The compound is highly soluble in polar organic solvents (e.g., ethanol, chloroform) but sparingly soluble in water . Solvent choice impacts reaction kinetics (e.g., ethanol as a reflux medium for nucleophilic substitutions) and purification (e.g., methanol for recrystallization) . Pre-solubility testing in DMSO or DMF is recommended for biological assays to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for triazolo-triazine derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Cross-validation with multiple techniques : Combine ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .
- Chromatographic purity checks : Use HPLC with UV detection to rule out impurities .
Q. What reaction mechanisms govern the introduction of ethylamino groups at the 5- and 7-positions of the triazine core?
- Methodological Answer : Ethylamino groups are introduced via nucleophilic aromatic substitution (SNAr). For example:
- Step 1 : Activation of triazine chlorides with phenol derivatives at 60°C in ethanol .
- Step 2 : Substitution with ethylamine under reflux, where electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the 5- and 7-positions .
- Mechanistic validation : Monitor intermediate formation via LC-MS and kinetic studies .
Q. How do substituents at the 4-position of the triazole ring influence biological activity?
- Methodological Answer : Substituents modulate lipophilicity and target binding. For example:
- Methoxy groups enhance antifungal activity by improving membrane penetration .
- Phenethyl groups increase steric bulk, potentially reducing off-target effects .
- SAR studies : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., cytochrome P450) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Detailed kinetic analyses of SNAr reactions to optimize regioselectivity .
- Biological Evaluation : Systematic screening against kinase or protease targets to identify lead candidates .
- Computational Tools : Leverage molecular docking to predict binding modes of ethylamino-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
